Home > Products > Screening Compounds P57596 > p-Hydroxy elvitegravir
p-Hydroxy elvitegravir - 870648-10-5

p-Hydroxy elvitegravir

Catalog Number: EVT-413773
CAS Number: 870648-10-5
Molecular Formula: C23H23ClFNO6
Molecular Weight: 463.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

p-Hydroxy elvitegravir is a derivative of elvitegravir, an antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infections. This compound is classified as an integrase strand transfer inhibitor, which functions by blocking the integration of viral DNA into the host genome, thereby preventing viral replication. The importance of p-hydroxy elvitegravir lies in its potential to enhance the pharmacological properties of elvitegravir, possibly improving its efficacy and safety profile.

Source and Classification

p-Hydroxy elvitegravir is synthesized from elvitegravir, which itself is derived from 2,4-difluorobenzoic acid through a series of chemical reactions. The classification of p-hydroxy elvitegravir falls under the category of antiviral agents, specifically targeting HIV integrase enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of p-hydroxy elvitegravir typically involves several key steps:

  1. Starting Material: The synthesis begins with 2,4-difluorobenzoic acid.
  2. Formation of Key Intermediates: The reaction pathway includes the formation of various intermediates through acylation and alkylation reactions.
  3. Hydroxylation Step: A critical step in the synthesis is the introduction of the hydroxyl group at the para position, which can be achieved using hydroxylation reagents under controlled conditions.
  4. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to obtain a high-purity product.

The synthetic pathway may vary slightly depending on the specific method employed, but these general steps remain consistent across different approaches to producing p-hydroxy elvitegravir .

Chemical Reactions Analysis

Reactions and Technical Details

p-Hydroxy elvitegravir can participate in various chemical reactions typical of organic compounds with hydroxyl groups:

  1. Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  2. Oxidation: Under certain conditions, the hydroxyl group can be oxidized to form carbonyl compounds.
  3. Substitution Reactions: The presence of fluorine atoms allows for nucleophilic substitution reactions that can modify the compound further.

These reactions are essential for modifying p-hydroxy elvitegravir to enhance its pharmacological properties or to synthesize related compounds for research purposes .

Mechanism of Action

Process and Data

The mechanism by which p-hydroxy elvitegravir exerts its antiviral effects involves:

  1. Binding to Integrase: The compound binds to the active site of the HIV integrase enzyme.
  2. Inhibition of Viral DNA Integration: By occupying this site, p-hydroxy elvitegravir prevents the integration of viral DNA into the host genome.
  3. Reduction in Viral Replication: This inhibition effectively reduces viral load in infected individuals, contributing to improved clinical outcomes.

Research indicates that modifications like those seen in p-hydroxy elvitegravir can enhance binding affinity and selectivity for integrase compared to unmodified elvitegravir .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: The melting point of p-hydroxy elvitegravir is generally reported around 138-140 °C.
  • Solubility: It shows varying solubility in polar and non-polar solvents, which is important for formulation development.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining appropriate storage conditions and formulation strategies for therapeutic use .

Applications

Scientific Uses

p-Hydroxy elvitegravir serves several important roles in scientific research:

  1. Antiviral Research: It is studied for its potential to improve existing therapies for HIV by enhancing efficacy or reducing side effects.
  2. Pharmacological Studies: Researchers investigate its pharmacokinetics and pharmacodynamics to better understand how modifications affect drug behavior in vivo.
  3. Drug Development: As a lead compound, it provides a basis for developing new integrase inhibitors with improved profiles.

The ongoing research into p-hydroxy elvitegravir underscores its significance in advancing HIV treatment strategies .

Chemical Structure and Synthesis of p-Hydroxy Elvitegravir

Structural Elucidation and Isomeric Differentiation

p-Hydroxy elvitegravir is characterized by a para-hydroxylated benzyl substituent attached to the quinoline core, distinguishing it from its parent compound. The hydroxyl group is positioned para to the chlorine atom on the pendant phenyl ring, resulting in the systematic name 6-[(3-chloro-4-hydroxy-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid. This precise positioning creates a distinctive electronic configuration that enhances hydrogen-bonding potential while maintaining the overall molecular planarity essential for integrase inhibition [1] [6].

Differentiation between para and meta isomers is achieved through complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive coupling patterns: the para isomer exhibits typical AA'XX' coupling in the aromatic region (δ 6.85-7.25 ppm), while meta substitution shows complex splitting patterns due to adjacent protons. Infrared spectroscopy further confirms phenolic hydroxylation through a characteristic broad stretch at 3250-3400 cm⁻¹, absent in non-hydroxylated analogs. X-ray crystallographic analysis demonstrates a 15° dihedral angle difference between the phenyl ring and quinoline plane compared to meta-hydroxylated analogs, providing definitive structural confirmation. Mass spectrometry yields a molecular ion peak at m/z 463.88 [M+H]⁺, consistent with the addition of an oxygen atom compared to elvitegravir [6] [8].

Table 1: Spectroscopic Differentiation of Hydroxy Elvitegravir Isomers

Analytical Techniquepara-Isomer Characteristicsmeta-Isomer Characteristics
¹H NMRAA'XX' coupling pattern (δ 6.85-7.25)Complex splitting pattern
IR SpectroscopyBroad -OH stretch (3250-3400 cm⁻¹)Sharp -OH stretch (3300-3350 cm⁻¹)
X-ray Crystallography15° dihedral angle differencePlanar conformation
Mass Spectrometrym/z 463.88 [M+H]⁺m/z 463.88 [M+H]⁺

Synthetic Pathways for p-Hydroxy Modification

The synthesis of p-hydroxy elvitegravir employs strategic functional group transformations starting from advanced quinoline intermediates. Two principal routes have been developed for introducing the para-hydroxyl group:

The halogenation-hydroxylation approach begins with 3-chloro-2-fluorotoluene, which undergoes radical bromination at the benzylic position using N-bromosuccinimide (NBS) and benzoyl peroxide initiator (70-75% yield). The resulting benzyl bromide undergoes palladium-catalyzed carbonylation with carbon monoxide (50 psi) in methanol at 80°C to yield the corresponding methyl ester. Subsequent bromination at the para position using bromine in acetic acid at 40°C provides the key 4-bromo intermediate. Hydroxylation is achieved through copper(I)-catalyzed hydrolysis at 120°C, yielding the methyl 4-hydroxy-3-chloro-2-fluorobenzoate precursor in an overall yield of 42% across five steps [1] [6] [8].

The directed ortho-metalation route offers improved regioselectivity by utilizing the ortho-directing ability of the fluorine atom. Starting from 2,3-difluorotoluene, treatment with n-butyllithium at -78°C generates a benzyllithium species that undergoes electrophilic trapping with trimethyl borate. Subsequent oxidation with hydrogen peroxide yields the 4-hydroxy-3-fluorotoluene intermediate. Chlorination at the ortho position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C provides the desired regiochemistry, followed by benzylic bromination to complete the side chain synthesis. This route achieves higher regioselectivity (>95%) but requires cryogenic conditions [8].

Table 2: Comparison of Synthetic Pathways for p-Hydroxy Benzyl Side Chain

Synthetic RouteKey StepsOverall YieldRegioselectivity
Halogenation-Hydroxylation1. Benzylic bromination 2. Carbonylation 3. Para-bromination 4. Copper-catalyzed hydroxylation42%85-90%
Directed ortho-Metalation1. Ortho-lithiation 2. Borylation/oxidation 3. Regioselective chlorination 4. Benzylic bromination55%>95%

Key Intermediates and Reaction Mechanisms

The synthesis of p-hydroxy elvitegravir features several critical intermediates that govern regiochemical outcomes and overall efficiency:

The brominated precursor (4-bromo-3-chloro-2-fluorotoluene) serves as the pivotal intermediate in the halogenation-hydroxylation route. Its crystalline structure facilitates purification by recrystallization from ethanol/water mixtures, achieving >99% purity essential for subsequent metal-catalyzed transformations. Bromine activation enables palladium-catalyzed cross-coupling reactions, but requires protection of the phenolic hydroxyl group during quinoline core conjugation. This is typically accomplished using tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide with imidazole as base, providing the silyl-protected intermediate in 92% yield [6] [8].

Quinoline core functionalization proceeds through Negishi coupling between the protected benzylzinc species and the 6-bromoquinoline intermediate. The benzylzinc reagent is generated in situ from the corresponding benzyl bromide via transmetalation with zinc dust (activated with 1,2-dibromoethane) in tetrahydrofuran. Palladium catalysis using Pd(PPh₃)₄ (2 mol%) enables cross-coupling at 65°C, achieving 75-80% yield with complete retention of stereochemistry at the chiral center. The coupling reaction demonstrates remarkable functional group tolerance, unaffected by the quinoline's methoxy or carboxylic acid groups [1] [6].

The final deprotection-cyclization sequence employs tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran at 25°C, simultaneously cleaving the silyl protecting group and facilitating lactonization under mild conditions. The mechanism involves fluoride-induced desilylation generating a phenoxide intermediate that undergoes intramolecular transesterification with the carboxylic acid group, followed by acid-catalyzed rearrangement to the stable quinoline-3-carboxylic acid derivative. This cascade reaction proceeds in 85% yield without epimerization at the chiral center [8].

Structure-Activity Relationship (SAR) Studies

The para-hydroxyl modification induces significant electronic and steric effects on elvitegravir's integrase inhibitory profile. Systematic SAR analysis reveals:

The hydrogen-bonding capacity of the phenolic hydroxyl enhances interaction with integrase active-site residues, particularly Tyr212 and Gln214. In wild-type HIV-1 integrase, the hydroxyl group forms two additional hydrogen bonds compared to unsubstituted elvitegravir, increasing binding affinity 2.3-fold (IC₅₀ = 1.8 nM vs 4.1 nM for wild-type). Molecular dynamics simulations demonstrate a 35% decrease in binding pocket solvation energy, contributing to enhanced complex stability. This interaction profile significantly improves inhibition of the strand transfer reaction while maintaining selectivity over 3'-processing (selectivity ratio >300:1) [4] [5].

Against resistance-associated mutants, the hydroxyl group exhibits differential effects. The T66I mutation induces steric hindrance that reduces p-hydroxy elvitegravir binding by 12-fold (IC₅₀ = 21.6 nM), comparable to elvitegravir's 15-fold reduction. However, the Q148K mutant shows only 8-fold reduced susceptibility (vs 22-fold for elvitegravir), attributed to the hydroxyl's ability to form a water-mediated hydrogen bond with Lys148. This partial activity retention against the clinically problematic Q148 pathway represents a significant SAR advantage [5] [7].

Electrostatic potential mapping reveals the hydroxyl group increases electron density at the C4 position of the phenyl ring by 18%, enhancing π-stacking interactions with the viral DNA cytosine base. This electronic perturbation contributes to a 40% increase in dissociation half-life (t½ = 28 min vs 20 min for elvitegravir) in integrase-DNA complex stabilization assays. However, the hydroxyl group also introduces a metabolic vulnerability to glucuronidation at this position, potentially impacting in vivo half-life [4] [7].

Table 3: SAR Analysis of p-Hydroxy Elvitegravir vs. Elvitegravir

Biological Parameterp-Hydroxy ElvitegravirElvitegravirSAR Implication
Wild-type IC₅₀ (nM)1.8 ± 0.34.1 ± 0.5Enhanced H-bonding
T66I Fold Resistance12.015.3Comparable susceptibility
Q148K Fold Resistance8.222.4Improved resistance profile
Dissociation t½ (min)28.1 ± 2.120.3 ± 1.8Enhanced complex stability
Metabolic Stability (HLM t½)32 min58 minIncreased glucuronidation risk

Properties

CAS Number

870648-10-5

Product Name

p-Hydroxy elvitegravir

IUPAC Name

6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C23H23ClFNO6

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1

InChI Key

GNIALGRWHDDBLY-QGZVFWFLSA-N

SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.